molecular formula C16H15N3O2S B12716406 N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea CAS No. 108176-67-6

N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea

Cat. No.: B12716406
CAS No.: 108176-67-6
M. Wt: 313.4 g/mol
InChI Key: AMOPVPKHEQWRFL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea typically involves the reaction of 2-aminobenzothiazine with 4-methoxyphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its ability to inhibit acetylcholinesterase and its potential antimicrobial and anticancer properties make it a valuable compound for further research and development.

Properties

CAS No.

108176-67-6

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

1-(2H-1,4-benzothiazin-3-yl)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-16(20)19-15-10-22-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H2,17,18,19,20)

InChI Key

AMOPVPKHEQWRFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3SC2

Origin of Product

United States

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